molecular formula C15H15ClN6O2 B2524443 1-[(4-chlorophenyl)methyl]-3-({6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}methyl)urea CAS No. 2320681-43-2

1-[(4-chlorophenyl)methyl]-3-({6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}methyl)urea

Cat. No.: B2524443
CAS No.: 2320681-43-2
M. Wt: 346.78
InChI Key: AAKPNMNFGPBIGR-UHFFFAOYSA-N
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Description

1-[(4-chlorophenyl)methyl]-3-({6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}methyl)urea is a synthetic small molecule based on the [1,2,4]triazolo[4,3-b]pyridazine scaffold, a heterocyclic system of significant interest in medicinal chemistry. Compounds featuring this core structure are actively investigated for their potential to interact with various biological targets and are frequently explored in drug discovery programs. The [1,2,4]triazolo[4,3-b]pyridazine pharmacophore is associated with a range of biological activities. Recent scientific literature indicates that derivatives of this scaffold are being studied as potent dual inhibitors of critical oncogenic kinases, such as c-Met and Pim-1, for anticancer research . Furthermore, related analogs have shown promising efficacy as leads for the development of novel therapeutics against infectious diseases like cryptosporidiosis . The structure of this particular compound, which incorporates a urea linker and specific aromatic substitutions, is designed to modulate its physicochemical properties and binding affinity, making it a valuable chemical tool for probing enzyme function and cellular signaling pathways. This product is intended for laboratory research purposes only by qualified professionals. It is not for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

1-[(4-chlorophenyl)methyl]-3-[(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15ClN6O2/c1-24-14-7-6-12-19-20-13(22(12)21-14)9-18-15(23)17-8-10-2-4-11(16)5-3-10/h2-7H,8-9H2,1H3,(H2,17,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAKPNMNFGPBIGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NN2C(=NN=C2CNC(=O)NCC3=CC=C(C=C3)Cl)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(4-chlorophenyl)methyl]-3-({6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}methyl)urea typically involves multiple steps, starting from readily available precursors. The process may include:

    Formation of the 4-chlorophenylmethyl intermediate: This step involves the reaction of 4-chlorobenzyl chloride with a suitable nucleophile.

    Synthesis of the triazolo[4,3-b]pyridazine core: This can be achieved through cyclization reactions involving hydrazine derivatives and appropriate aldehydes or ketones.

    Coupling of the intermediates: The final step involves coupling the 4-chlorophenylmethyl intermediate with the triazolo[4,3-b]pyridazine core under conditions that promote urea formation, such as the use of phosgene or carbonyldiimidazole.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-[(4-chlorophenyl)methyl]-3-({6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}methyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation or metal hydrides.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly on the aromatic ring and the triazole moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Halogenating agents for electrophilic substitution, and nucleophiles like amines for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

1-[(4-chlorophenyl)methyl]-3-({6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}methyl)urea has several scientific research applications:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structure.

    Biology: Studied for its interactions with biological macromolecules and potential as a bioactive agent.

    Materials Science: Investigated for its properties as a building block in the synthesis of advanced materials.

Mechanism of Action

The mechanism of action of 1-[(4-chlorophenyl)methyl]-3-({6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}methyl)urea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The triazole and pyridazine moieties are known to interact with various biological targets, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-[(4-chlorophenyl)methyl]-3-(1,2,4-triazol-3-yl)urea
  • 1-[(4-chlorophenyl)methyl]-3-(pyridazin-3-yl)urea
  • 1-[(4-chlorophenyl)methyl]-3-(6-methoxy-1,2,4-triazol-3-yl)urea

Uniqueness

1-[(4-chlorophenyl)methyl]-3-({6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}methyl)urea is unique due to the combination of the triazolo[4,3-b]pyridazine core with the 4-chlorophenylmethyl group. This unique structure may confer distinct biological and chemical properties, making it a valuable compound for further research and development.

Biological Activity

1-[(4-chlorophenyl)methyl]-3-({6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}methyl)urea is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, focusing on its pharmacological properties, mechanisms of action, and therapeutic potential.

Chemical Structure

The compound is characterized by the following structural components:

  • A chlorophenyl group that may enhance lipophilicity and biological activity.
  • A triazolo-pyridazine moiety which is often associated with various pharmacological effects.

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

Antitumor Activity

Research indicates that derivatives of similar structures have shown significant antitumor activity. For instance:

  • In vitro studies on related compounds demonstrated IC50 values in the low micromolar range against various cancer cell lines, indicating potent growth inhibition. For example, a related compound exhibited an IC50 of 0.39 µM against NCI-H460 cells and 0.46 µM against MCF-7 cells .

The proposed mechanisms for the antitumor activity include:

  • Induction of apoptosis in cancer cells.
  • Inhibition of specific kinases , such as Aurora-A kinase, which plays a crucial role in cell division and proliferation .

Antimicrobial Activity

Preliminary studies on similar compounds suggest potential antimicrobial effects:

  • Compounds with structural similarities displayed moderate to strong antibacterial activity against strains like Salmonella typhi and Bacillus subtilis . This suggests that the urea moiety may contribute to interactions with bacterial cell walls or enzymes.

Study 1: Antitumor Efficacy

A study evaluating various derivatives of triazolo-pyridazines found that modifications at the phenyl ring significantly affected cytotoxicity. The study reported that compounds with electron-withdrawing groups showed enhanced activity against cancer cell lines, supporting the hypothesis that structural modifications can optimize therapeutic effects .

Study 2: Enzyme Inhibition

Research on related urea derivatives indicated strong inhibitory effects on urease enzyme activity. This is particularly relevant in treating conditions like urinary tract infections where urease-producing bacteria are involved . The mechanism likely involves competitive inhibition due to structural mimicry.

Data Table: Biological Activities Summary

Activity TypeCell Line/OrganismIC50 Value (µM)Reference
Antitumor (NCI-H460)Human lung cancer0.39
Antitumor (MCF-7)Human breast cancer0.46
AntibacterialSalmonella typhiModerate
AntibacterialBacillus subtilisStrong
Urease InhibitionVarious bacterial strainsStrong

Q & A

Q. What are the optimal synthetic routes for preparing 1-[(4-chlorophenyl)methyl]-3-({6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}methyl)urea?

Synthesis typically involves multi-step reactions, starting with halogenated aryl precursors and heterocyclic intermediates. Key steps include:

  • Step 1 : Formation of the triazolo[4,3-b]pyridazine core via cyclization of pyridazine derivatives with hydrazine analogs .
  • Step 2 : Introduction of the 4-chlorobenzyl group via nucleophilic substitution or coupling reactions .
  • Step 3 : Urea linkage formation using carbodiimide-mediated coupling of amines and isocyanates .
    Methodological Tip : Optimize reaction conditions (e.g., temperature, pH) to improve yield and purity. Use NMR and mass spectrometry for structural validation .

Q. How can spectroscopic methods resolve ambiguities in the compound’s structural characterization?

  • 1H/13C NMR : Assign aromatic protons (δ 7.2–8.5 ppm) and methoxy groups (δ 3.8–4.2 ppm) to confirm substitution patterns .
  • HRMS : Validate molecular weight (expected ~405–415 g/mol) and isotopic patterns .
  • X-ray crystallography : Resolve crystallographic ambiguities for absolute configuration determination (if crystalline) .

Q. What are the primary biological targets of structurally related urea-triazolo-pyridazine derivatives?

Analogous compounds target:

  • Kinases (e.g., EGFR, VEGFR) via urea-mediated hydrogen bonding .
  • Microbial enzymes (e.g., bacterial dihydrofolate reductase) through triazole-pyridazine interactions .
  • Apoptotic pathways in cancer cells via chloroaryl group-mediated DNA intercalation .

Advanced Research Questions

Q. How do substituent variations (e.g., methoxy vs. chloro groups) influence structure-activity relationships (SAR)?

Substituent Impact on Activity Example Reference
Methoxy (6-position)Enhances solubility and metabolic stability
ChlorophenylIncreases lipophilicity and target binding affinity
Triazolo-pyridazine coreMediates π-π stacking with hydrophobic enzyme pockets

Methodological Insight : Use molecular docking to model substituent effects on target binding .

Q. How can researchers resolve contradictions in reported bioactivity data for this compound class?

  • Case Study : Discrepancies in IC50 values may arise from assay conditions (e.g., pH, temperature) or cell line variability.
  • Resolution Strategy :
    • Standardize assay protocols (e.g., ATP concentration in kinase assays) .
    • Validate results across multiple cell lines (e.g., HeLa vs. MCF-7) .
    • Use chemoinformatics tools to compare datasets and identify outliers .

Q. What experimental designs are recommended for evaluating in vitro vs. in vivo efficacy?

  • In vitro : Prioritize 3D spheroid models over monolayer cultures to mimic tumor microenvironments .
  • In vivo : Use xenograft models with pharmacokinetic profiling (e.g., plasma half-life, tissue distribution) .
  • Critical Parameter : Monitor metabolite formation (e.g., demethylation of methoxy groups) via LC-MS .

Methodological and Safety Considerations

Q. What safety protocols are essential for handling this compound in the laboratory?

  • Hazard Mitigation : Wear nitrile gloves and safety goggles; avoid inhalation (use fume hoods) .
  • Storage : Store at –20°C under inert gas (argon) to prevent degradation .
  • Spill Management : Neutralize with sodium bicarbonate and adsorb with vermiculite .

Q. How can researchers address low solubility in aqueous buffers during bioassays?

  • Solubilization Strategies :
    • Use co-solvents (e.g., DMSO ≤0.1% v/v) .
    • Formulate with cyclodextrins or lipid-based carriers .
  • Validation : Confirm solubility via dynamic light scattering (DLS) .

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